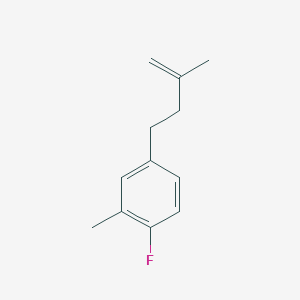
Rhodium(III) bromide dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(III) bromide dihydrate is an inorganic compound with the chemical formula RhBr₃·2H₂O. It is a brown solid that is soluble in water and lower alcohols. This compound is used to prepare various rhodium bromide complexes and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide dihydrate can be synthesized by reacting rhodium metal with hydrochloric acid and bromine. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of rhodium metal with bromine in the presence of hydrochloric acid. This method ensures the formation of the desired dihydrate compound .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(III) bromide dihydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride can be used as an oxidizing agent to form rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound to lower oxidation states.
Substitution: Aqueous potassium iodide can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium(III) iodide.
Applications De Recherche Scientifique
Rhodium(III) bromide dihydrate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of rhodium(III) bromide dihydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, some rhodium complexes have been shown to inhibit viral genome photoinactivation and bind to viral proteins, thereby exerting antiviral effects .
Comparaison Avec Des Composés Similaires
Rhodium(III) chloride (RhCl₃): Similar to rhodium(III) bromide, but with chloride ions instead of bromide ions.
Rhodium(III) fluoride (RhF₃): Contains fluoride ions and has different chemical properties compared to rhodium(III) bromide.
Rhodium(III) iodide (RhI₃): Contains iodide ions and is formed through substitution reactions with rhodium(III) bromide.
Uniqueness: Rhodium(III) bromide dihydrate is unique due to its specific reactivity with bromine and its ability to form stable dihydrate complexes. This makes it particularly useful in the preparation of rhodium bromide complexes and in various scientific research applications .
Propriétés
IUPAC Name |
tribromorhodium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRALCXGPVGDDT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Br[Rh](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H4O2Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6329482.png)







